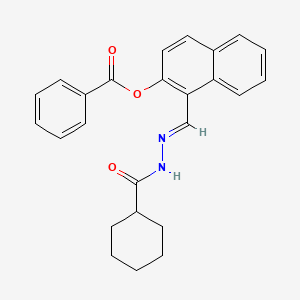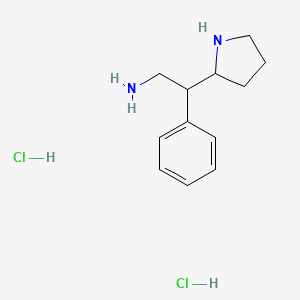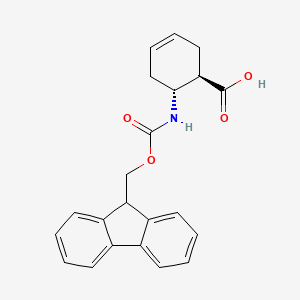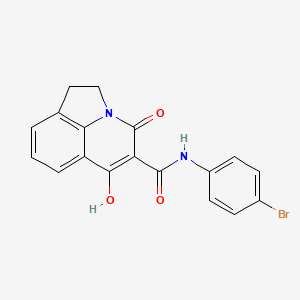
N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Br-Ph)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide は、医薬品化学、薬理学、材料科学など、さまざまな分野で潜在的な用途を持つ、複雑な有機化合物です。この化合物は、生物学的活性と潜在的な治療効果で知られているピロロキノリンコアを含む、ユニークな構造を特徴としています。
準備方法
合成経路と反応条件
N-(4-Br-Ph)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide の合成は、通常、複数段階の有機反応を伴います。プロセスは、ピロロキノリンコアの調製から始まり、続いてブロモフェニル基とヒドロキシル基の導入が行われます。主なステップには以下が含まれます。
ピロロキノリンコアの形成: このステップでは、適切な前駆体を酸性または塩基性条件下で環化します。
臭素化: ブロモフェニル基の導入は、臭素または臭素化剤を用いた求電子置換反応により達成されます。
水酸化: ヒドロキシル基は、求核置換反応または酸化反応によって導入されます。
アミド化: 最後のステップでは、カルボン酸誘導体をアミンと反応させることで、カルボキサミド基が形成されます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路を最適化することが含まれる場合があります。連続フロー化学、マイクロ波支援合成、触媒プロセスなどの技術を使用して、生産を効率的に拡大することができます。
化学反応の分析
反応の種類
N-(4-Br-Ph)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化することができます。
還元: カルボニル基は、アルコールを形成するように還元することができます。
置換: ブロモフェニル基は、さまざまな官能基を導入するために、求核置換を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用います。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で用います。
主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルコールの生成。
置換: 用いる求核剤に応じて、さまざまな置換誘導体の生成。
科学研究への応用
N-(4-Br-Ph)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide は、いくつかの科学研究への応用を持っています。
医薬品化学: 特定の酵素や受容体を標的にした新薬開発のためのリード化合物としての可能性。
薬理学: がん、炎症、神経疾患などの病気の治療における生物学的活性と治療の可能性の調査。
材料科学: 有機エレクトロニクス、センサー、その他の先進材料での使用のためのその特性の探索。
科学的研究の応用
N-(4-BR-PH)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its biological activity and therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Materials Science: Exploration of its properties for use in organic electronics, sensors, and other advanced materials.
作用機序
N-(4-Br-Ph)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide の作用機序には、酵素、受容体、イオンチャネルなどの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化することで、細胞経路と生物学的反応の調節につながる可能性があります。正確な分子メカニズムと関与する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
N-(4-Br-Ph)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide アナログ: 類似の構造を持つが、置換基が異なる化合物。
ピロロキノリン誘導体: ピロロキノリンコアを共有しているが、官能基が異なる化合物。
独自性
N-(4-Br-Ph)-6-HO-4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide は、独自の化学的および生物学的特性を与える官能基の特定の組み合わせにより、独特です。この独自性は、研究と潜在的な治療的用途のための貴重な化合物となっています。
特性
分子式 |
C18H13BrN2O3 |
|---|---|
分子量 |
385.2 g/mol |
IUPAC名 |
N-(4-bromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H13BrN2O3/c19-11-4-6-12(7-5-11)20-17(23)14-16(22)13-3-1-2-10-8-9-21(15(10)13)18(14)24/h1-7,22H,8-9H2,(H,20,23) |
InChIキー |
ZMZIZYPAPHFYAW-UHFFFAOYSA-N |
正規SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


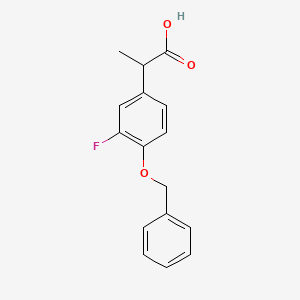

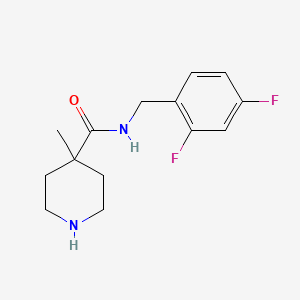
![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)

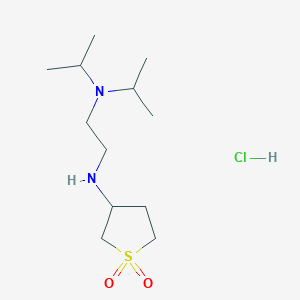

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
